Clobetasone Butyrate

説明

See also: Clobetasone (has active moiety).

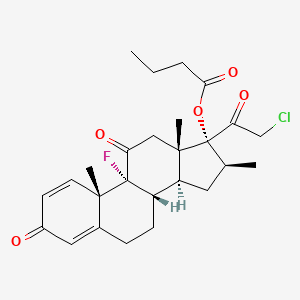

Structure

3D Structure

特性

IUPAC Name |

[(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32ClFO5/c1-5-6-22(32)33-26(21(31)14-27)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,28)20(30)13-24(19,26)4/h9-10,12,15,18-19H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,23-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBRAWBYQGRLCEK-AVVSTMBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(C(CC2C1(CC(=O)C3(C2CCC4=CC(=O)C=CC43C)F)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(CC(=O)[C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClFO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046823 | |

| Record name | Clobetasone butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25122-57-0 | |

| Record name | Clobetasone butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobetasone butyrate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobetasone butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-chloro-9-fluoro-17-hydroxy-16β-methylpregna-1,4-diene-3,11,20-trione 17-butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOBETASONE BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U0H6XI6EO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Clobetasone Butyrate and its Chemical Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of clobetasone (B1204786) butyrate (B1204436), a potent topical corticosteroid, and its related chemical derivatives. The document outlines the synthetic pathways, experimental methodologies, and quantitative data pertinent to the development and analysis of this important pharmaceutical compound.

Introduction

Clobetasone butyrate is a synthetic glucocorticoid widely used in dermatology to treat inflammatory skin conditions such as eczema and psoriasis.[1][2] Its therapeutic efficacy is attributed to its anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[3] Understanding the chemical synthesis of this compound and its derivatives is crucial for drug manufacturing, quality control, and the development of new therapeutic agents. This guide focuses on the chemical methodologies for its preparation, including the synthesis of key intermediates and related impurity compounds.

Mechanism of Action: Glucocorticoid Receptor Signaling

This compound exerts its anti-inflammatory effects by modulating gene expression through the glucocorticoid receptor (GR). Upon topical application, it penetrates skin cells and binds to the cytosolic GR, causing a conformational change. This complex then translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on the DNA. This interaction leads to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory cytokines, including interleukins and tumor necrosis factor-alpha (TNF-α).[4] Lipocortin-1 inhibits phospholipase A2, a key enzyme in the arachidonic acid pathway, thereby reducing the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[4]

References

- 1. JP6077350B2 - Topical pharmaceutical composition for atopic dermatitis containing this compound - Google Patents [patents.google.com]

- 2. Novel alkylaminoethyl derivatives of androstane 3-oximes as anticancer candidates: synthesis and evaluation of cytotoxic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clobetasone | C22H26ClFO4 | CID 71387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

Pharmacokinetics and Metabolic Pathways of Clobetasone Butyrate in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The pharmacokinetic and metabolic data for Clobetasone Butyrate (B1204436) in animal models are not extensively available in the public domain. This guide synthesizes the available information and provides a framework based on the general behavior of topical corticosteroids and related compounds.

Introduction

Clobetasone Butyrate (CB) is a synthetic glucocorticoid corticosteroid utilized in topical formulations for its anti-inflammatory properties in treating skin conditions such as eczema and psoriasis. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its metabolic fate in relevant animal models, is crucial for preclinical safety and efficacy assessment. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and metabolic pathways of this compound in animal models, compiling available data and outlining standard experimental methodologies.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound in animal models is characterized by low systemic absorption after topical administration, a key feature for a topically active drug designed to minimize systemic side effects.

Absorption

Topical application of this compound results in limited percutaneous absorption. Studies in various animal models have consistently reported low systemic activity, suggesting that the majority of the applied dose remains localized in the skin.[1][2] The extent of absorption can be influenced by the integrity of the epidermal barrier; inflamed or damaged skin may exhibit increased permeability.

Distribution

Following topical application, this compound is primarily distributed within the skin layers. Systemic distribution is limited due to low absorption. One study in Chinchilla rabbits provides insight into the distribution in ocular tissues following topical administration of Clobetasone eye drops. The concentrations were found to be highest in the tissues closest to the site of application and decreased with time, indicating no accumulation.[3]

Table 1: Distribution of Clobetasone in Rabbit Eye Tissues [3]

| Tissue | Concentration Range (ng/g) |

| Cornea, Conjunctiva, Sclera, Iris | ~200 |

| Lens, Vitreous, Aqueous Humour | 5 - 15 |

Data obtained at various time points (30 min to 96 h) after the last of multiple daily applications over 14 days.

Metabolism

Once systemically absorbed, this compound is expected to be metabolized primarily in the liver, a common pathway for corticosteroids.[4] The metabolic processes likely involve hydrolysis of the butyrate ester to form clobetasone, followed by further metabolic transformations of the steroid nucleus. While specific metabolites of this compound in animal models have not been detailed in publicly available literature, a putative pathway can be hypothesized based on the metabolism of other corticosteroids.

Excretion

The metabolites of this compound are anticipated to be excreted primarily through the kidneys into the urine.

Pharmacokinetic Parameters

Table 2: Systemic Pharmacokinetic Parameters of this compound in Animal Models

| Animal Model | Route of Administration | Dose | Cmax | Tmax | AUC | Half-life (t½) | Reference |

| Rat | Topical | N/A | Data not available | Data not available | Data not available | Data not available | |

| Rabbit | Topical | N/A | Data not available | Data not available | Data not available | Data not available | |

| Pig | Topical | N/A | Data not available | Data not available | Data not available | Data not available |

N/A: Not Applicable as specific studies providing this data were not found in the public domain.

Metabolic Pathways of this compound

The biotransformation of this compound is presumed to follow the metabolic pathways established for other corticosteroids. The primary reactions would involve the cleavage of the butyrate ester and modifications to the steroid core.

A proposed metabolic pathway for this compound is illustrated below. This pathway is hypothetical and based on the known metabolism of similar steroid structures.

Caption: Putative metabolic pathway of this compound.

Experimental Protocols

The evaluation of the pharmacokinetics of topical corticosteroids like this compound in animal models requires a well-defined experimental protocol.

Animal Models

Commonly used animal models for dermatological and pharmacokinetic studies include rats, rabbits, and pigs, as their skin shares some physiological and anatomical similarities with human skin.

Experimental Workflow

A typical experimental workflow for a topical pharmacokinetic study is outlined below.

Caption: General experimental workflow for a topical pharmacokinetic study.

Analytical Methodology

The quantification of this compound in biological matrices typically requires sensitive analytical methods due to the expected low concentrations.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used for the quantification of this compound in pharmaceutical formulations.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the analysis of biological samples (e.g., plasma, tissue homogenates), LC-MS/MS is the method of choice due to its high sensitivity and selectivity.

Conclusion

The publicly available data on the pharmacokinetics and metabolic pathways of this compound in animal models is limited. The existing information suggests low systemic absorption after topical application, with distribution primarily localized to the site of application. Metabolism is presumed to occur in the liver, consistent with other corticosteroids. The lack of detailed quantitative pharmacokinetic data and metabolite identification highlights a significant knowledge gap. Further research and publication of preclinical studies would be invaluable to the scientific community for a more complete understanding of the ADME properties of this compound in animal models, which would aid in the development and risk assessment of new topical corticosteroid therapies.

References

- 1. Corticosteroids in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 2. This compound, a new topical corticosteroid: clinical activity and effects on pituitary-adrenal axis function and model of epidermal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topical and systemic effects of hydrocortisone 17-butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Pharmacokinetics and biotransformation following topical use of the local corticoid prednicarbate] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Assessment of Clobetasone Butyrate's Anti-inflammatory Properties

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the key in vitro methodologies used to characterize the anti-inflammatory effects of Clobetasone Butyrate, a moderately potent topical corticosteroid. It details the underlying molecular mechanisms, experimental protocols, and data interpretation frameworks essential for its preclinical evaluation.

Introduction

This compound is a synthetic glucocorticoid used topically for its anti-inflammatory and immunosuppressive effects in treating various dermatological conditions like eczema, dermatitis, and psoriasis.[1][2] Its therapeutic efficacy is rooted in its ability to modulate cellular pathways that drive inflammation. A thorough in vitro assessment is critical to elucidate its precise mechanism of action, determine its potency, and provide a basis for further drug development and formulation optimization. This guide details the core in vitro assays for evaluating its anti-inflammatory profile.

Molecular Mechanism of Action

The anti-inflammatory activity of this compound is primarily mediated through its interaction with the glucocorticoid receptor (GR).[3] As a corticosteroid, it diffuses across the cell membrane and binds to cytosolic GR, which is complexed with heat shock proteins (HSPs). This binding event causes the dissociation of HSPs and a conformational change in the GR, allowing the this compound-GR complex to translocate into the nucleus.[1]

Within the nucleus, the complex modulates gene expression via two main pathways:

-

Transrepression: The GR complex directly or indirectly interacts with pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference inhibits the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α), chemokines, and adhesion molecules.[1]

-

Transactivation: The GR complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of specific genes, upregulating the transcription of anti-inflammatory proteins. A key example is the induction of Lipocortin-1 (also known as Annexin A1), which inhibits phospholipase A2 (PLA2), an enzyme crucial for the synthesis of inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid.

Key In Vitro Assessment Methodologies

The following section details the primary assays used to quantify the anti-inflammatory effects of this compound.

Inhibition of Cytokine Production

This is a cornerstone assay for assessing anti-inflammatory potential. It measures the ability of this compound to suppress the release of pro-inflammatory cytokines from immune cells following stimulation.

Experimental Protocol:

-

Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Pre-treatment: Cells are incubated with various concentrations of this compound (or vehicle control) for a defined period (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding an agonist such as Lipopolysaccharide (LPS) for macrophages or Phytohaemagglutinin (PHA) for lymphocytes.

-

Incubation: The cells are incubated for a period sufficient to allow cytokine production and secretion (e.g., 18-24 hours).

-

Quantification: The cell culture supernatant is collected, and the concentration of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of cytokine inhibition is calculated relative to the stimulated vehicle control. The IC50 value (the concentration of this compound required to inhibit cytokine release by 50%) is then determined.

Data Presentation:

| Cytokine | This compound Conc. (nM) | % Inhibition (Mean ± SD) | IC50 (nM) |

| TNF-α | 0.1 | 15.2 ± 3.1 | |

| 1 | 48.9 ± 5.5 | 1.1 | |

| 10 | 85.1 ± 4.2 | ||

| 100 | 96.3 ± 2.9 | ||

| IL-6 | 0.1 | 12.5 ± 2.8 | |

| 1 | 45.3 ± 6.1 | 1.3 | |

| 10 | 82.4 ± 5.3 | ||

| 100 | 94.8 ± 3.4 | ||

| IL-1β | 0.1 | 18.1 ± 4.0 | |

| 1 | 52.3 ± 5.8 | 0.9 | |

| 10 | 88.6 ± 4.9 | ||

| 100 | 97.1 ± 2.5 | ||

| Note: Data are representative and for illustrative purposes. |

NF-κB Signaling Pathway Inhibition

This assay directly assesses the effect of this compound on the NF-κB pathway, a central regulator of inflammation.

Experimental Protocol (Luciferase Reporter Assay):

-

Cell Transfection: A suitable cell line (e.g., HEK293) is transiently co-transfected with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid (for normalization).

-

Treatment: After allowing for plasmid expression (e.g., 24-48 hours), cells are treated with this compound at various concentrations.

-

Stimulation: Cells are stimulated with an NF-κB activator, such as TNF-α or LPS, for a set period (e.g., 6-8 hours).

-

Lysis and Measurement: Cells are lysed, and the luciferase activity for both firefly and Renilla is measured using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla signal. The inhibition of NF-κB transcriptional activity is calculated relative to the stimulated control.

Alternative Protocol (Western Blot for IκBα): An alternative method involves monitoring the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.

-

Cell Culture and Treatment: Cells (e.g., THP-1) are pre-treated with this compound.

-

Stimulation: Cells are stimulated with LPS for short time points (e.g., 0, 15, 30, 60 minutes).

-

Protein Extraction: Cell lysates are prepared and protein concentration is determined.

-

Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for IκBα. A stable signal for IκBα in the presence of LPS indicates inhibition of its degradation.

Data Presentation:

| Assay Method | This compound Conc. (nM) | % NF-κB Inhibition (Mean ± SD) |

| Luciferase Reporter | 1 | 35.7 ± 4.5 |

| 10 | 72.1 ± 6.2 | |

| 100 | 91.5 ± 3.8 | |

| Note: Data are representative and for illustrative purposes. |

Enzyme Inhibition Assays

These assays evaluate the effect of this compound on key enzymes involved in the inflammatory cascade.

This assay measures the indirect inhibition of PLA2, consistent with the induction of Lipocortin-1.

Experimental Protocol:

-

Cell Culture and Treatment: Cells capable of producing Lipocortin-1 (e.g., monocytes) are treated with this compound for a sufficient duration (e.g., 24 hours) to induce protein expression.

-

Lysate Preparation: Cell lysates containing the induced proteins are prepared.

-

Enzymatic Reaction: The lysate is added to a reaction mixture containing a fluorescent or colorimetric PLA2 substrate.

-

Measurement: The activity of PLA2 is measured by monitoring the change in fluorescence or absorbance over time using a spectrophotometer or plate reader.

-

Data Analysis: The reduction in PLA2 activity is calculated relative to the untreated control.

Lipoxygenases are enzymes that convert arachidonic acid into leukotrienes, which are potent pro-inflammatory mediators. This assay screens for direct inhibitory effects.

Experimental Protocol:

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 0.2 M borate (B1201080) buffer, pH 9.0), the LOX enzyme (e.g., from soybean), and this compound at various concentrations.

-

Pre-incubation: The mixture is pre-incubated for a short period (e.g., 3-5 minutes) at 25°C.

-

Reaction Initiation: The reaction is initiated by adding the substrate, linoleic acid.

-

Measurement: The formation of the conjugated diene product is measured by monitoring the increase in absorbance at 234 nm for a defined time (e.g., 3 minutes).

-

Data Analysis: The percentage of LOX inhibition is calculated by comparing the rate of reaction in the presence of this compound to the vehicle control.

Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. Their activity can contribute to inflammatory processes.

Experimental Protocol (Turbidimetric Assay):

-

Enzyme-Inhibitor Incubation: Hyaluronidase (B3051955) enzyme is pre-incubated with various concentrations of this compound for a set time (e.g., 15 minutes) at room temperature.

-

Substrate Addition: The substrate, hyaluronic acid, is added to the mixture.

-

Enzymatic Reaction: The reaction is allowed to proceed for a defined period (e.g., 20 minutes).

-

Reaction Termination & Turbidity Development: A stop reagent (which also induces turbidity with undigested hyaluronic acid) is added to halt the reaction.

-

Measurement: The turbidity of the solution is measured at 600 nm. A higher absorbance (turbidity) indicates greater inhibition of the enzyme.

-

Data Analysis: The percentage of inhibition is calculated based on the difference in turbidity between the sample and controls.

Data Presentation (Enzyme Assays):

| Enzyme | Assay Type | This compound Conc. (µM) | % Inhibition (Mean ± SD) |

| PLA2 | Fluorometric | 0.1 | 22.5 ± 4.1 |

| 1 | 58.3 ± 6.7 | ||

| 10 | 89.1 ± 5.0 | ||

| LOX | Spectrophotometric | 1 | 5.2 ± 1.5 |

| 10 | 12.8 ± 3.3 | ||

| 100 | 25.4 ± 4.9 | ||

| Hyaluronidase | Turbidimetric | 1 | 3.1 ± 1.1 |

| 10 | 8.9 ± 2.5 | ||

| 100 | 18.7 ± 3.8 | ||

| Note: Data are representative and for illustrative purposes. Corticosteroids typically act via genomic mechanisms rather than direct enzyme inhibition, so effects in direct assays like LOX and Hyaluronidase may be minimal. |

Summary and Conclusion

The in vitro assessment of this compound relies on a suite of well-established assays that probe its mechanism of action at different levels of the inflammatory cascade. The primary and most potent effects are observed in assays that reflect its genomic mechanism: the robust, dose-dependent inhibition of pro-inflammatory cytokine production and the suppression of NF-κB transcriptional activity. These assays confirm its function as a classic glucocorticoid. While direct enzyme inhibition assays for pathways like LOX and hyaluronidase can be performed, the effects are generally expected to be less pronounced, as the principal mechanism involves the modulation of gene expression to produce anti-inflammatory proteins like Lipocortin-1, which in turn inhibits enzymes like PLA2. Together, these methodologies provide a detailed and quantitative profile of this compound's anti-inflammatory properties, crucial for its scientific characterization and clinical application.

References

Molecular formula and accurate molecular weight of Clobetasone Butyrate

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise summary of the fundamental molecular properties of Clobetasone (B1204786) Butyrate (B1204436), a potent synthetic glucocorticoid. The accurate determination of its molecular formula and weight is critical for a wide range of applications in research and pharmaceutical development, including analytical method development, dosage form design, and metabolic pathway analysis.

Core Molecular Information

The essential molecular identifiers for Clobetasone Butyrate are presented below. This data is foundational for all subsequent chemical and biological investigations.

| Parameter | Value |

| Molecular Formula | C₂₆H₃₂ClFO₅[1][2][3][4][5] |

| Accurate Molecular Weight | 478.1922300 Da |

| Average Molecular Weight | 478.98 g/mol |

Note on Molecular Weight: The accurate molecular weight (monoisotopic mass) is crucial for high-resolution mass spectrometry, enabling precise identification of the compound. The average molecular weight is typically used for stoichiometric calculations in synthetic chemistry and formulation development.

Logical Relationship of Molecular Properties

The molecular formula of a compound dictates its molecular weight. Understanding this relationship is fundamental to chemical characterization. The following diagram illustrates this basic but critical concept.

Caption: Relationship between Molecular Formula and Molecular Weight.

References

A Technical Guide to Clobetasone Butyrate: Unambiguous Identification and Analysis

This technical guide provides an in-depth overview of Clobetasone (B1204786) Butyrate (B1204436), focusing on its unambiguous chemical identification through its CAS number. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, analytical methodologies, and mechanism of action.

Chemical Identification

For unambiguous chemical identification, the Chemical Abstracts Service (CAS) has assigned the number 25122-57-0 to Clobetasone Butyrate.[1][2][3][4][5][6] This unique identifier is crucial for distinguishing this specific chemical entity in research, manufacturing, and regulatory contexts.

A summary of the essential chemical data for this compound is presented in the table below, providing a comprehensive overview of its key identifiers and physical properties.

| Property | Value |

| CAS Number | 25122-57-0[1][2][3][4][5] |

| Molecular Formula | C26H32ClFO5[1][2][7] |

| Molecular Weight | 478.98 g/mol [3][6][7] |

| IUPAC Name | [(8S,9R,10S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] butanoate[2][5] |

| Synonyms | Clobetasone 17-butyrate, Eumovate, Molivate[5] |

| Appearance | White to faint yellow cast powder |

| Solubility | Chloroform: 50 mg/mL |

| Melting Point | 90-100 °C |

Experimental Protocols

The quantification and quality control of this compound are critical in pharmaceutical development. A validated stability-indicating reversed-phase high-performance liquid chromatography (HPLC) method is a common and reliable technique.

This protocol outlines a method for the quantification of this compound in bulk and cream formulations.[8][9]

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column.

-

Mobile Phase: A mixture of methanol (B129727) and water in an 84:16 v/v ratio, with the pH adjusted to 6.0.[8][9]

-

Linearity: The method demonstrates good linearity over a concentration range of 5 to 50 µg/mL, with a correlation coefficient (r²) of 0.9993.[8][9]

-

Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) have been determined to be 0.85 µg/mL and 2.83 µg/mL, respectively.[8][9][10]

-

Accuracy: The recovery of the drug from cream samples ranges from 98.56% to 99.51%.[8][9][10]

-

Precision: The method shows a low relative standard deviation of less than 1%.[8][9]

For analyzing low concentrations of this compound, particularly in biological samples, a method using an internal standard is employed. Clobetasol propionate (B1217596) can be used as an internal standard for this purpose.[11] This method is highly specific and sensitive, with a limit of quantitation reaching 1000 pg/ml and a limit of detection of 400 pg/ml.[11]

Mechanism of Action and Signaling Pathway

This compound is a synthetic glucocorticoid that exerts its therapeutic effects through its potent anti-inflammatory and immunosuppressive properties.[12][13]

As a corticosteroid, it functions by binding to glucocorticoid receptors within the cytoplasm of cells.[13] This binding event triggers a conformational change in the receptor, leading to the translocation of the drug-receptor complex into the nucleus.[12][13] Inside the nucleus, this complex interacts with glucocorticoid response elements (GREs) on the DNA, which in turn modulates the transcription of specific genes.[12]

This modulation results in the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the downregulation of pro-inflammatory cytokines like interleukins (e.g., IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[12] Lipocortin-1 inhibits the enzyme phospholipase A2, which is a key player in the synthesis of arachidonic acid, a precursor to inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[12][13] By inhibiting these pathways, this compound effectively reduces the inflammatory response.[12]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 3. This compound British Pharmacopoeia (BP) Reference Standard 25122-57-0 [sigmaaldrich.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. This compound | C26H32ClFO5 | CID 71386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. GSRS [precision.fda.gov]

- 8. Quantitative determination of this compound in bulk and cream formulation by a validated stability-indicating reversed-phase HPLC method | European Journal of Chemistry [eurjchem.com]

- 9. researchgate.net [researchgate.net]

- 10. eurjchem.com [eurjchem.com]

- 11. CN105784902A - Detection method for low-concentration this compound - Google Patents [patents.google.com]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. What is this compound used for? [synapse.patsnap.com]

Methodological & Application

Preparation of Clobetasone Butyrate Stock Solutions for Cell Culture Experiments

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clobetasone Butyrate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] It is widely used in dermatological research and in the development of therapies for inflammatory skin conditions such as eczema and psoriasis. In cell culture experiments, this compound is a valuable tool for investigating the mechanisms of inflammation and the efficacy of anti-inflammatory compounds. Accurate and reproducible experimental results depend on the correct preparation and application of this compound stock solutions. This document provides detailed protocols for the preparation of this compound stock solutions and their application in cell culture experiments.

This compound exerts its effects by binding to cytoplasmic glucocorticoid receptors.[1][2] Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on DNA.[1] This interaction modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) and the upregulation of anti-inflammatory proteins like lipocortin-1.[1] Lipocortin-1, in turn, inhibits phospholipase A2, a key enzyme in the inflammatory cascade responsible for the production of prostaglandins (B1171923) and leukotrienes.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation of this compound solutions.

Table 1: Physicochemical and Solubility Data for this compound

| Parameter | Value | Reference |

| Molecular Weight | 478.98 g/mol | N/A |

| Solubility | ||

| Water | Practically Insoluble | N/A |

| DMSO | 96 mg/mL (200.42 mM) | N/A |

| Ethanol | 24 mg/mL | N/A |

| Chloroform | 50 mg/mL | N/A |

Table 2: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Reference |

| Powder | -20°C | 3 years | N/A |

| Stock Solution in DMSO | -20°C | 1 month - 1 year | N/A |

| Stock Solution in DMSO | -80°C | 1 - 2 years | N/A |

Note: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.

Table 3: Recommended Concentration Ranges for Cell Culture Experiments

| Application | Cell Type | Recommended Concentration Range | Reference |

| Anti-proliferative Assays | HaCaT (human keratinocytes) | 10 nM - 100 µM (10⁻⁸ M - 10⁻⁴ M) | [3] |

| Anti-inflammatory Assays | T lymphocytes | 1 nM - 1 µM (10⁻⁹ M - 10⁻⁶ M) | [4] |

| General in vitro studies | Various | A dose-response study is recommended to determine the optimal concentration. | N/A |

Note: The optimal concentration of this compound can vary significantly depending on the cell type, assay, and experimental conditions. The provided ranges are based on studies with similar corticosteroids and should be used as a starting point for optimization.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Weighing: Accurately weigh out 4.79 mg of this compound powder using an analytical balance.

-

Dissolving: Transfer the powder to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.[5]

-

Aliquoting: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials.

-

Storage: Store the aliquots at -20°C or -80°C as recommended in Table 2.

Preparation of Working Solutions for Cell Culture

This protocol describes the preparation of working solutions from the 10 mM DMSO stock solution for treating cells in culture. It is crucial to maintain a low final concentration of DMSO in the cell culture medium (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6]

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile, pre-warmed complete cell culture medium

-

Sterile polypropylene (B1209903) tubes

-

Pipettes and sterile filter tips

Procedure:

-

Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is advisable to perform an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in pre-warmed complete cell culture medium.

-

Add 5 µL of the 10 mM stock solution to 495 µL of cell culture medium.

-

Mix gently but thoroughly by pipetting up and down.

-

-

Final Dilution: Add the desired volume of the intermediate or stock solution to the cell culture plates. To prevent precipitation, add the this compound solution to the medium while gently swirling the plate.[5]

-

Example for a final concentration of 1 µM in a 6-well plate (2 mL medium per well): Add 2 µL of the 100 µM intermediate solution to each well containing 2 mL of medium. The final DMSO concentration will be 0.001%.

-

Visualizations

Experimental Workflow

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Corticosteroids class-dependently inhibit in vitro Th1- and Th2-type cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. emulatebio.com [emulatebio.com]

- 6. researchgate.net [researchgate.net]

Application Note: Quantification of Clobetasone Butyrate using High-Performance Liquid Chromatography (HPLC)

Introduction

Clobetasone (B1204786) butyrate (B1204436) is a topical corticosteroid used in the treatment of various skin conditions such as eczema and dermatitis. Accurate and reliable quantification of clobetasone butyrate in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. This application note details a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound in bulk drug and cream formulations. The method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control analysis.

Principle

The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a mixture of methanol (B129727) and water serves as the mobile phase. The separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection and quantification are performed using a UV detector at a wavelength of 240 nm.[1][2][3]

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions are outlined in the table below.

| Parameter | Condition |

| HPLC System | Isocratic HPLC with UV-Vis Detector |

| Column | C18 (e.g., 50 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol and Water (84:16 v/v), pH adjusted to 6.0 |

| Flow Rate | 1.0 mL/min[1][3] |

| Column Temperature | 27 °C |

| Detection Wavelength | 240 nm |

| Injection Volume | 20 µL |

| Run Time | Approximately 15 minutes |

An alternative mobile phase consisting of acetonitrile, water, and phosphoric acid can also be used. For mass spectrometry applications, phosphoric acid should be replaced with formic acid.

2. Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh and transfer an appropriate amount of this compound reference standard into a volumetric flask. Dissolve the standard in the mobile phase with the aid of sonication for 5 minutes, and then dilute to the mark with the mobile phase.

-

Working Standard Solutions (5-50 µg/mL): Prepare a series of working standard solutions by further diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 5 to 50 µg/mL. These solutions are used to construct the calibration curve.

3. Preparation of Sample Solution (from Cream Formulation)

-

Accurately weigh approximately 500 mg of the cream sample (equivalent to 10 mg of this compound) and transfer it to a 100 mL volumetric flask.

-

Add about 60 mL of the mobile phase (diluent) to the flask.

-

Sonicate for 20 minutes with intermittent shaking to disperse the cream and dissolve the active ingredient.

-

Allow the solution to cool to room temperature and then make up the volume to 100 mL with the mobile phase. Mix thoroughly.

-

Perform further dilutions as necessary to bring the concentration within the linear range of the calibration curve.

-

Prior to injection, filter the final solution through a 0.45 µm nylon filter to remove any particulate matter.

Method Validation Data

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines Q2(R1). The key validation parameters are summarized in the tables below.

System Suitability

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2 | 0.99 |

| Theoretical Plates | > 2000 | 4986 |

| % RSD of Peak Area (n=6) | ≤ 2% | 0.42% |

Linearity

| Parameter | Value |

| Linearity Range | 5 - 50 µg/mL |

| Correlation Coefficient (r²) | 0.9993 |

| Regression Equation | y = 150.2x + 2151.3 |

Accuracy (Recovery)

| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | - | 98.56% |

| 100% | - | 99.51% |

| 120% | - | 99.15% |

Precision

| Precision Type | % RSD |

| Intra-day Precision | < 1% |

| Inter-day Precision | < 1% |

Sensitivity

| Parameter | Value |

| Limit of Detection (LOD) | 0.85 µg/mL |

| Limit of Quantitation (LOQ) | 2.83 µg/mL |

Visualizations

Caption: Experimental workflow for the HPLC quantification of this compound.

Caption: Logical relationship between method development, validation, and application.

References

Application of Clobetasone Butyrate in Murine Models of Induced Dermatitis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clobetasone Butyrate is a moderately potent synthetic corticosteroid utilized topically for its significant anti-inflammatory and immunosuppressive properties.[1][2] It is a valuable tool in dermatological research and preclinical drug development for studying inflammatory skin conditions. This document provides detailed application notes and protocols for the use of this compound in common murine models of induced dermatitis, including oxazolone- and 2,4-dinitrofluorobenzene (DNFB)-induced contact hypersensitivity. These models are instrumental in investigating the pathophysiology of allergic contact dermatitis and atopic dermatitis, as well as for evaluating the efficacy of novel therapeutic agents.[1][3][4]

Mechanism of Action

This compound exerts its anti-inflammatory effects through multiple mechanisms. As a glucocorticoid, it penetrates the skin and binds to cytosolic glucocorticoid receptors.[2] This complex then translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) on the DNA, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes.[2]

Key molecular actions include:

-

Suppression of Pro-inflammatory Cytokines: It inhibits the production of key inflammatory mediators such as interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[2]

-

Inhibition of Inflammatory Enzymes: this compound promotes the synthesis of lipocortin-1, which in turn inhibits phospholipase A2. This action blocks the arachidonic acid cascade, reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[2]

-

Immunosuppression: It suppresses the migration and activation of immune cells, including neutrophils and eosinophils, to the site of inflammation.[2]

-

Vasoconstriction: It decreases capillary permeability and causes vasoconstriction, which helps to reduce edema and erythema.[2]

Below is a diagram illustrating the signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for inducing dermatitis in murine models and the subsequent application of this compound.

Oxazolone-Induced Contact Hypersensitivity

This model is widely used to mimic atopic dermatitis and allergic contact dermatitis, characterized by a robust inflammatory response.[1][5]

Materials:

-

Oxazolone (B7731731) (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)

-

Acetone

-

Olive oil

-

This compound cream (0.05%)

-

Vehicle control cream (base of the this compound formulation)

-

Micrometer or calipers for measuring ear/skin thickness

Experimental Workflow:

Protocol:

-

Sensitization (Day 0):

-

Challenge (Beginning Day 5-7):

-

This compound Application:

-

Prophylactic Treatment: Begin daily topical application of 0.05% this compound cream to the ear starting from Day 5 (or the first day of challenge) until the end of the experiment.[1]

-

Therapeutic Treatment: Induce dermatitis for a set period (e.g., until Day 12) and then begin daily topical application of 0.05% this compound cream to the inflamed ear.[1]

-

A control group should be treated with the vehicle cream.

-

-

Endpoint Measurement:

-

Measure ear thickness daily or at specified time points after the challenge.

-

At the end of the experiment (e.g., Day 17), euthanize the mice and collect ear tissue for histological analysis (H&E staining for inflammatory infiltrate and epidermal thickness) and cytokine analysis (e.g., qRT-PCR or ELISA for TNF-α, IL-6).[1][5]

-

DNFB-Induced Contact Hypersensitivity

This is another common model for allergic contact dermatitis, inducing a delayed-type hypersensitivity reaction.[3]

Materials:

-

2,4-Dinitrofluorobenzene (DNFB)

-

Acetone

-

Olive oil

-

This compound cream (0.05%)

-

Vehicle control cream

-

Micrometer or calipers

Experimental Workflow:

Protocol:

-

Sensitization (Days 0 and 1):

-

Shave the dorsal skin of the mice.

-

On Day 0 and Day 1, apply 20 µL of 0.5% DNFB (in 4:1 acetone:olive oil) to the shaved dorsal skin.

-

-

Challenge (Day 6):

-

Measure the baseline ear thickness.

-

Apply 20 µL of 0.2% DNFB to both sides of the right ear.

-

-

This compound Application:

-

Apply 0.05% this compound cream topically to the ear, typically starting 1-2 hours after the challenge and continuing daily.

-

Include a vehicle-treated control group.

-

-

Endpoint Measurement:

-

Measure ear swelling at 24, 48, and 72 hours post-challenge.

-

Data Presentation

The following tables present representative quantitative data illustrating the expected outcomes of this compound treatment in murine models of induced dermatitis.

Table 1: Effect of this compound on Ear Thickness in Oxazolone-Induced Dermatitis

| Treatment Group | Ear Thickness (mm) at 48h post-challenge (Mean ± SD) | % Inhibition of Swelling |

| Naive (No Treatment) | 0.15 ± 0.02 | N/A |

| Vehicle Control | 0.45 ± 0.05 | 0% |

| This compound (0.05%) | 0.20 ± 0.03* | 83.3% |

* p < 0.01 compared to Vehicle Control. Data are illustrative based on trends reported in the literature.[4]

Table 2: Effect of this compound on Skin Thickness in DNFB-Induced Dermatitis

| Treatment Group | Epidermal Thickness (µm) at 72h post-challenge (Mean ± SD) |

| Naive (No Treatment) | 15 ± 2 |

| Vehicle Control | 55 ± 7 |

| This compound (0.05%) | 20 ± 4* |

* p < 0.01 compared to Vehicle Control. Data are illustrative based on trends reported in the literature.[3]

Table 3: Effect of this compound on Pro-inflammatory Cytokine mRNA Expression in Dermatitis Tissue

| Treatment Group | Relative TNF-α mRNA Expression (Fold Change vs. Naive) | Relative IL-6 mRNA Expression (Fold Change vs. Naive) |

| Naive (No Treatment) | 1.0 | 1.0 |

| Vehicle Control | 8.5 ± 1.2 | 10.2 ± 1.5 |

| This compound (0.05%) | 2.1 ± 0.5 | 2.8 ± 0.7 |

* p < 0.01 compared to Vehicle Control. Data are illustrative based on trends reported in the literature.[2]

Table 4: Histological Scoring of Inflammation in this compound-Treated Dermatitis

| Treatment Group | Inflammatory Cell Infiltration Score (0-4) | Edema Score (0-4) |

| Naive (No Treatment) | 0.1 ± 0.1 | 0.0 ± 0.0 |

| Vehicle Control | 3.5 ± 0.5 | 3.2 ± 0.4 |

| This compound (0.05%) | 1.2 ± 0.3 | 1.0 ± 0.2 |

* p < 0.01 compared to Vehicle Control. Scoring is based on a 0 (none) to 4 (severe) scale. Data are illustrative.

Conclusion

This compound is a well-established topical corticosteroid that serves as a reliable positive control in preclinical studies of inflammatory skin diseases. The protocols and expected outcomes detailed in these application notes provide a framework for researchers to effectively utilize this compound in murine models of induced dermatitis. Adherence to these standardized methods will facilitate the generation of reproducible and comparable data, ultimately aiding in the development of novel dermatological therapies.

References

- 1. criver.com [criver.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. A murine model of atopic dermatitis can be generated by painting the dorsal skin with hapten twice 14 days apart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo model of Allergic contact dermatitis - Oxazolone induced inflammation - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 5. Skin microbiota of oxazolone-induced contact hypersensitivity mouse model - PMC [pmc.ncbi.nlm.nih.gov]

Application of Clobetasone Butyrate in 3D Reconstructed Human Skin Equivalents: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) reconstructed human skin equivalent models have become indispensable tools in dermatological research and the development of topical therapeutics. These models, which mimic the structural and functional characteristics of native human skin, offer a physiologically relevant platform for efficacy and safety testing of topical agents, moving beyond traditional 2D cell cultures. Clobetasone butyrate, a moderately potent topical corticosteroid, is widely used for its anti-inflammatory, immunosuppressive, and antipruritic properties in treating conditions like eczema and psoriasis.[1][2][3] This document provides detailed application notes and protocols for evaluating the anti-inflammatory effects of this compound in 3D reconstructed human skin equivalent models.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects primarily by acting as a glucocorticoid receptor (GR) agonist.[1] Upon topical application, it penetrates the epidermis and dermis, where it binds to cytosolic GRs. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the this compound-GR complex modulates gene expression through two main pathways:

-

Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB). This interaction prevents the transcription of genes encoding for pro-inflammatory cytokines (e.g., IL-1α, IL-6, IL-8, TNF-α), chemokines, and enzymes like Cyclooxygenase-2 (COX-2).[1]

-

Transactivation: The complex can directly bind to Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes, leading to the upregulation of anti-inflammatory proteins like Lipocortin-1. Lipocortin-1, in turn, inhibits Phospholipase A2 (PLA2), an enzyme crucial for the synthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

The net effect is a potent suppression of the inflammatory cascade in the skin.

Experimental Protocols

This section outlines the key experimental protocols for assessing the anti-inflammatory activity of this compound using 3D reconstructed human skin equivalents.

Protocol 1: Reconstruction of a Full-Thickness Human Skin Equivalent

This protocol describes the generation of a 3D skin model comprising both a dermal and an epidermal layer.

Materials:

-

Normal Human Dermal Fibroblasts (NHDFs)

-

Normal Human Epidermal Keratinocytes (NHEKs)

-

Fibroblast growth medium

-

Keratinocyte growth medium

-

Rat-tail collagen type I

-

Cell culture inserts (e.g., for 12-well plates)

-

12-well culture plates

Procedure:

-

Dermal Equivalent Preparation:

-

Culture NHDFs in fibroblast growth medium.

-

Prepare a collagen I solution containing NHDFs.

-

Pipette the NHDF-collagen suspension into cell culture inserts placed in a 12-well plate.

-

Allow the gel to polymerize at 37°C for 1-2 hours.

-

Add fibroblast growth medium to the outer well and inside the insert to keep the dermal equivalent submerged.

-

Culture for 5-7 days, allowing the fibroblasts to contract the collagen gel. Change the medium every 2-3 days.

-

-

Epidermal Layer Seeding:

-

Culture NHEKs in keratinocyte growth medium.

-

Once the dermal equivalents are stable, remove the medium from inside the inserts.

-

Seed NHEKs onto the surface of the dermal equivalent.

-

-

Air-Liquid Interface Culture:

-

After 24 hours of submerged culture to allow for keratinocyte attachment, raise the constructs to the air-liquid interface by removing the medium from the insert.

-

Feed the constructs from below with differentiation medium.

-

Culture for 10-14 days to allow for full epidermal stratification and differentiation.

-

Protocol 2: Induction of Inflammation

This protocol describes the induction of an inflammatory response in the 3D skin models.

Materials:

-

Phorbol-12-myristate-13-acetate (PMA) or a pro-inflammatory cytokine cocktail (e.g., TNF-α, IL-1α, IL-17A, IL-22, Oncostatin M)

-

Culture medium

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare a working solution of the inflammatory stimulus (e.g., PMA at a final concentration of 10-100 ng/mL) in the culture medium.

-

Replace the medium in the outer wells of the 3D skin models with the medium containing the inflammatory stimulus.

-

Incubate the models for a predetermined period (e.g., 6-24 hours) to induce an inflammatory response.

Protocol 3: Treatment with this compound

This protocol details the topical application of this compound to the inflamed 3D skin models.

Materials:

-

This compound 0.05% cream/ointment or a custom formulation

-

Untreated vehicle control (placebo)

-

Positive control (e.g., another corticosteroid like hydrocortisone)

Procedure:

-

After the inflammation induction period, topically apply a standardized amount of the this compound formulation, vehicle control, or positive control to the surface of the epidermis.

-

Incubate the treated models for a specified duration (e.g., 24-48 hours).

Protocol 4: Assessment of Anti-Inflammatory Effects

This section describes the methods to quantify the anti-inflammatory effects of this compound.

A. Cytokine Analysis (ELISA):

Materials:

-

Culture medium collected from the 3D skin models

-

ELISA kits for specific cytokines (e.g., IL-6, IL-8, TNF-α)

-

Plate reader

Procedure:

-

Collect the culture medium from the outer wells at the end of the treatment period.

-

Centrifuge the medium to remove any cellular debris.

-

Perform the ELISA for the target cytokines according to the manufacturer's instructions.

-

Quantify the concentration of cytokines in each sample based on a standard curve.

B. Gene Expression Analysis (qPCR):

Materials:

-

3D skin models

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix and specific primers for genes of interest (e.g., IL6, IL8, TNF, PTGS2 (COX-2))

-

qPCR instrument

Procedure:

-

Harvest the 3D skin models and homogenize them.

-

Extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using the cDNA, qPCR master mix, and primers.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels.

C. Histological Analysis:

Materials:

-

4% Paraformaldehyde (PFA) or 10% neutral buffered formalin

-

Ethanol series

-

Xylene

-

Hematoxylin and Eosin (H&E) stains

-

Microtome and microscope

Procedure:

-

Fix the 3D skin models in 4% PFA or 10% formalin.

-

Dehydrate, clear, and embed the samples in paraffin wax.

-

Section the paraffin blocks and mount on microscope slides.

-

Stain with H&E to visualize tissue morphology, epidermal thickness, and signs of inflammation (e.g., immune cell infiltration if co-cultured).

Data Presentation

The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison between treatment groups.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion in Inflamed 3D Skin Models (ELISA)

| Treatment Group | IL-6 (pg/mL) | % Inhibition | IL-8 (pg/mL) | % Inhibition | TNF-α (pg/mL) | % Inhibition |

| Untreated Control | Baseline | - | Baseline | - | Baseline | - |

| Inflamed + Vehicle | Value ± SD | 0% | Value ± SD | 0% | Value ± SD | 0% |

| Inflamed + this compound (0.05%) | Value ± SD | % | Value ± SD | % | Value ± SD | % |

| Inflamed + Hydrocortisone (1%) | Value ± SD | % | Value ± SD | % | Value ± SD | % |

Table 2: Effect of this compound on Pro-Inflammatory Gene Expression in Inflamed 3D Skin Models (qPCR)

| Treatment Group | IL6 (Fold Change) | % Reduction | IL8 (Fold Change) | % Reduction | PTGS2 (COX-2) (Fold Change) | % Reduction |

| Untreated Control | 1.0 | - | 1.0 | - | 1.0 | - |

| Inflamed + Vehicle | Value ± SD | 0% | Value ± SD | 0% | Value ± SD | 0% |

| Inflamed + this compound (0.05%) | Value ± SD | % | Value ± SD | % | Value ± SD | % |

| Inflamed + Hydrocortisone (1%) | Value ± SD | % | Value ± SD | % | Value ± SD | % |

Visualizations

Signaling Pathway

Caption: this compound signaling pathway in keratinocytes.

Experimental Workflow

Caption: Experimental workflow for testing this compound.

Conclusion

The use of 3D reconstructed human skin equivalent models provides a robust and ethically sound approach to evaluating the anti-inflammatory efficacy of topical corticosteroids like this compound. The protocols and analytical methods outlined in this document offer a comprehensive framework for researchers to generate reliable and reproducible data on the therapeutic potential of such compounds. The detailed analysis of cytokine profiles, gene expression, and tissue morphology allows for a thorough understanding of the drug's mechanism of action in a physiologically relevant context.

References

Standard operating procedure for testing the efficacy of Clobetasone Butyrate in vitro

For Researchers, Scientists, and Drug Development Professionals

Application Note and Protocols

Introduction

Clobetasone butyrate (B1204436) is a moderately potent topical corticosteroid utilized for its anti-inflammatory and immunosuppressive properties in the treatment of various dermatological conditions.[1][2] Its therapeutic efficacy stems from its ability to modulate cellular pathways involved in inflammation. This document provides a detailed standard operating procedure (SOP) for testing the in vitro efficacy of Clobetasone Butyrate, focusing on its anti-inflammatory effects in relevant human cell lines. The provided protocols are designed to deliver robust and reproducible data for research and drug development purposes.

Mechanism of Action

This compound, like other corticosteroids, exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[1] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the transcription of target genes.[1] This genomic action leads to two primary anti-inflammatory outcomes:

-

Transrepression: The complex interferes with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[3][4][5][[“]] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][7]

-

Transactivation: The complex can also upregulate the expression of anti-inflammatory proteins.

Additionally, corticosteroids can influence Mitogen-Activated Protein Kinase (MAPK) signaling pathways, such as p38 and JNK, which are also involved in the inflammatory response, although the precise mechanisms can be cell-type and stimulus-dependent.

Key In Vitro Assays for Efficacy Testing

To comprehensively evaluate the in vitro efficacy of this compound, a panel of assays targeting different aspects of its anti-inflammatory action is recommended. These include assessing its impact on cell viability, its ability to suppress pro-inflammatory cytokine production, and its modulation of key signaling pathways.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine the concentration range of this compound that is non-toxic to the cells, ensuring that subsequent observations on its anti-inflammatory effects are not due to cytotoxicity.

2. Anti-Inflammatory Assay (Cytokine Quantification by ELISA)

This assay directly measures the ability of this compound to suppress the production of key pro-inflammatory cytokines, such as IL-6 and TNF-α, in response to an inflammatory stimulus.

3. Mechanistic Assay (Western Blot Analysis of NF-κB and MAPK Signaling Pathways)

This assay provides insights into the molecular mechanisms by which this compound exerts its anti-inflammatory effects by examining the phosphorylation status of key proteins in the NF-κB and MAPK signaling cascades.

Data Presentation

Table 1: Cytotoxicity of this compound on Human Cell Lines

| Cell Line | Assay | Endpoint | Concentration Range Tested (µM) | IC50 (µM) |

| HaCaT (Keratinocytes) | MTT | Cell Viability | 0.1 - 100 | > 100 |

| THP-1 (Monocytes) | MTT | Cell Viability | 0.1 - 100 | > 100 |

Table 2: Inhibition of Pro-Inflammatory Cytokine Production by Corticosteroids

| Cell Line | Inflammatory Stimulus | Cytokine | Corticosteroid | IC50 (nM) | Max Inhibition (%) |

| HaCaT | TNF-α (10 ng/mL) | IL-6 | Representative Moderate Potency Corticosteroid | 1 - 10 | ~70-80% |

| THP-1 (differentiated) | LPS (1 µg/mL) | TNF-α | Representative Moderate Potency Corticosteroid | 5 - 20 | ~60-75% |

Table 3: Modulation of Signaling Pathways by Corticosteroids

| Cell Line | Inflammatory Stimulus | Pathway Component | Corticosteroid (Concentration) | % Inhibition of Phosphorylation |

| HaCaT | TNF-α (10 ng/mL) | p-p65 (NF-κB) | Representative Corticosteroid (1 µM) | 50 - 70% |

| HaCaT | TNF-α (10 ng/mL) | p-p38 (MAPK) | Representative Corticosteroid (1 µM) | 40 - 60% |

| HaCaT | TNF-α (10 ng/mL) | p-JNK (MAPK) | Representative Corticosteroid (1 µM) | 30 - 50% |

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on HaCaT and THP-1 cells.

Materials:

-

HaCaT or THP-1 cells

-

Dulbecco's Modified Eagle Medium (DMEM) for HaCaT, RPMI-1640 for THP-1

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HaCaT or THP-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the respective cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

-

Cell Treatment: Remove the old medium and add 100 µL of medium containing different concentrations of this compound to the wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of MTT solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Anti-Inflammatory Assay (Cytokine Quantification by ELISA)

Objective: To quantify the inhibitory effect of this compound on the production of IL-6 and TNF-α.

Materials:

-

HaCaT or differentiated THP-1 cells

-

Cell culture reagents as in Protocol 1

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)

-

This compound

-

Human IL-6 and TNF-α ELISA kits

-

24-well plates

Procedure:

-

Cell Seeding and Differentiation (for THP-1):

-

HaCaT: Seed HaCaT cells in a 24-well plate at a density of 5 x 10^4 cells/well.

-

THP-1: Seed THP-1 cells in a 24-well plate at a density of 1 x 10^5 cells/well and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours. After differentiation, wash the cells with fresh medium.

-

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Inflammatory Stimulation: Add the inflammatory stimulus to the wells. For HaCaT cells, use TNF-α (e.g., 10 ng/mL). For differentiated THP-1 cells, use LPS (e.g., 1 µg/mL).

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

ELISA: Perform the ELISA for IL-6 or TNF-α according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of the cytokine in each sample based on the standard curve. Determine the percentage inhibition of cytokine production by this compound compared to the stimulated control.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK signaling pathways.

Materials:

-

HaCaT cells

-

Cell culture reagents as in Protocol 1

-

TNF-α

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed HaCaT cells in 6-well plates. Pre-treat with this compound for 1-2 hours, followed by stimulation with TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 15-30 minutes for phosphorylation events).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Image Acquisition: Capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Express the results as a percentage of the stimulated control.

Visualization of Signaling Pathways and Experimental Workflow

Overall experimental workflow for in vitro efficacy testing.

Simplified NF-κB signaling pathway and this compound's inhibitory action.

References

- 1. Effects of Representative Glucocorticoids on TNFα– and CD40L–Induced NF-κB Activation in Sensor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. researchgate.net [researchgate.net]

- 4. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. Butyrate inhibits inflammatory responses through NFkappaB inhibition: implications for Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Clobetasone Butyrate: A Reference Standard for In Vitro and In Vivo Anti-Inflammatory Drug Screening

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clobetasone (B1204786) butyrate (B1204436) is a synthetic glucocorticoid with established anti-inflammatory properties, making it a suitable reference or positive control in a variety of anti-inflammatory drug screening assays.[1][2] As a moderately potent corticosteroid, it provides a reliable benchmark for evaluating the efficacy of novel anti-inflammatory compounds.[3] Its mechanism of action involves the suppression of pro-inflammatory mediators, offering a multifaceted approach to dampening inflammatory responses.[4][5] This document provides detailed protocols for utilizing clobetasone butyrate as a positive control in key in vitro and in vivo anti-inflammatory assays.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through its interaction with glucocorticoid receptors.[5] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[5] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and enzymes.[5] Key aspects of its mechanism include:

-

Inhibition of Pro-inflammatory Cytokines: this compound significantly suppresses the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4]

-

Suppression of Inflammatory Mediators: It inhibits the synthesis of prostaglandins (B1171923) and leukotrienes by inducing lipocortin-1, which in turn inhibits phospholipase A2.[4]

-

NF-κB Pathway Inhibition: this compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that governs the expression of numerous pro-inflammatory genes.

-

Reduced Nitric Oxide Synthesis: The compound has been shown to reduce the synthesis of nitric oxide (NO), a potent vasodilator involved in the inflammatory process.[4]

Data Presentation

The following tables summarize the expected quantitative data when using this compound as a positive control in various anti-inflammatory assays. These values are indicative and may vary depending on specific experimental conditions.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

| Assay | Cell Line | Inducer | Parameter Measured | Expected IC50 / % Inhibition of this compound |

| Nitric Oxide (NO) Assay | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Nitrite (B80452) Concentration | Concentration-dependent inhibition of NO production. |

| TNF-α Inhibition Assay | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | TNF-α Concentration | Concentration-dependent inhibition of TNF-α release. |

| IL-6 Inhibition Assay | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | IL-6 Concentration | Concentration-dependent inhibition of IL-6 release. |

| NF-κB Activation Assay | HEK293T/NF-κB-luc | TNF-α | Luciferase Activity | Concentration-dependent inhibition of NF-κB activation. |

Table 2: In Vivo Anti-Inflammatory Activity of this compound

| Assay Model | Animal Model | Inducer | Parameter Measured | Expected % Inhibition of this compound (0.05% topical) |

| Croton Oil-Induced Ear Edema | Rat | Croton Oil | Ear Weight/Thickness | Significant reduction in ear edema compared to the control group. A study showed a formulation of this compound resulting in a mean edema of 39.12 ± 11.15 mg compared to a control of 70.84 ± 3.41 mg.[6] |

Experimental Protocols

In Vitro Assays

1. Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages upon stimulation with lipopolysaccharide (LPS).

-

Materials:

-

RAW 264.7 macrophage cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

LPS (from E. coli)

-

This compound

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium Nitrite (for standard curve)

-

96-well plates

-

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of test compounds and this compound (e.g., 1, 10, 100 µM) for 1 hour.

-